3-Butenoylaminobenzamide
Description
3-Butenoylaminobenzamide is a benzamide derivative featuring a butenoylamino group (-NH-C(=O)-CH₂-CH=CH₂) substituted at the 3-position of the benzene ring. Benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their modular synthesis and tunable bioactivity .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(but-2-enoylamino)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h2-7H,1H3,(H2,12,15)(H,13,14) |
InChI Key |
VELBLROUZIHONM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance stability and binding affinity in hydrophobic environments (e.g., 3-(Benzoylamino)-N-(3-chloro-2-methylphenyl)benzamide and 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide ). Amino Groups: Facilitate hydrogen bonding, critical for receptor interactions (e.g., 3-Amino-N-(2,3-dimethylphenyl)benzamide ). Butenoylamino Group: The α,β-unsaturated carbonyl in this compound may confer electrophilic reactivity, enabling Michael addition or conjugation-based interactions.
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